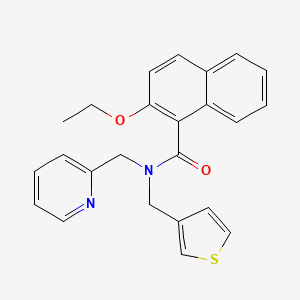
2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide, also known as THN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THN is a naphthalimide derivative that exhibits unique properties, making it a valuable tool in the study of biological systems. In
作用機序
The mechanism of action of 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide is not fully understood, but it is believed to involve the interaction with biological molecules such as DNA, RNA, and proteins. This compound has been shown to intercalate into DNA, disrupting its structure and inhibiting its replication. This compound has also been shown to interact with proteins, such as topoisomerase II and tubulin, which are involved in cell division and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer. This compound has also been shown to exhibit anti-viral activity against various viruses, including HIV and herpes simplex virus.
実験室実験の利点と制限
2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide has several advantages for use in laboratory experiments, including its fluorescent properties, which make it a valuable tool for imaging biological systems. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide. One area of interest is the development of this compound-based materials for use in optoelectronic devices. Another area of interest is the investigation of this compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields, such as neuroscience and infectious diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, as well as fluorescent properties that make it a valuable tool for imaging biological systems. While this compound has some limitations, its advantages make it a promising tool for further research in the future.
合成法
The synthesis of 2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 1-naphthaldehyde with ethyl cyanoacetate to form the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with pyridine-2-carboxaldehyde and thiophene-3-carboxaldehyde to form the desired this compound product. The synthesis of this compound is challenging due to the instability of the intermediate products and the need for precise reaction conditions.
科学的研究の応用
2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-naphthamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. This compound has also been used as a fluorescent probe for imaging biological systems, such as DNA and proteins. In materials science, this compound has been used to create luminescent materials for optoelectronic devices.
特性
IUPAC Name |
2-ethoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-28-22-11-10-19-7-3-4-9-21(19)23(22)24(27)26(15-18-12-14-29-17-18)16-20-8-5-6-13-25-20/h3-14,17H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDNBYVKJPABLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
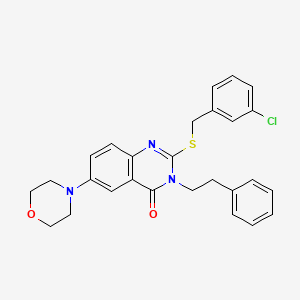

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide](/img/structure/B2628472.png)

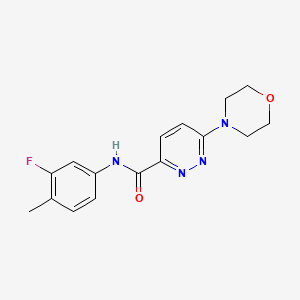
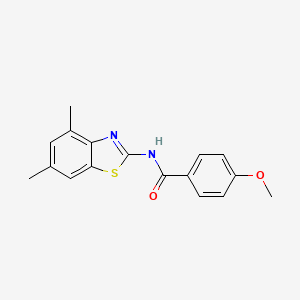

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2628478.png)
![2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2628479.png)

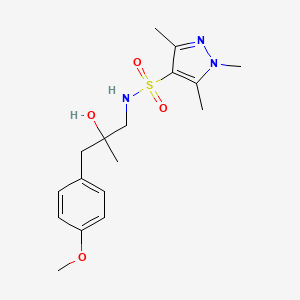
![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2628484.png)
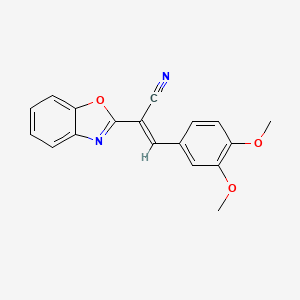
![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)
